molecular formula C21H24N2O3 B268768 2-(3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

2-(3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

Numéro de catalogue B268768
Poids moléculaire: 352.4 g/mol
Clé InChI: NYUISKNQPSFEPY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DPA-714 and belongs to the family of benzamide derivatives.

Mécanisme D'action

DPA-714 binds to TSPO, which is upregulated in various pathological conditions such as neuroinflammation, cancer, and autoimmune diseases. The binding of DPA-714 to TSPO modulates the immune response and reduces the production of pro-inflammatory cytokines. DPA-714 has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
DPA-714 has been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines. DPA-714 has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In addition, DPA-714 has been shown to improve cognitive function in animal models of Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using DPA-714 in lab experiments is its high affinity and specificity for TSPO. DPA-714 has also been shown to have low toxicity and good pharmacokinetic properties. However, one of the limitations of using DPA-714 is its high cost, which may limit its use in large-scale experiments.

Orientations Futures

There are several future directions for the research on DPA-714. One of the future directions is the development of new TSPO ligands with improved affinity and specificity for TSPO. Another future direction is the investigation of the potential use of DPA-714 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the potential use of DPA-714 in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis should be further investigated.

Méthodes De Synthèse

The synthesis of DPA-714 involves the reaction of 3,5-dimethylphenol with 4-(1-pyrrolidinylcarbonyl)phenylacetic acid in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI). The resulting product is then treated with N,N-dimethylformamide (DMF) to obtain DPA-714. The synthesis method of DPA-714 has been optimized to achieve a high yield and purity of the compound.

Applications De Recherche Scientifique

DPA-714 has been extensively studied for its potential applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, DPA-714 has been used as a ligand for imaging the translocator protein (TSPO) in the brain. TSPO is expressed in microglia and astrocytes, and its upregulation is associated with neuroinflammation. DPA-714 has also been investigated for its potential use in the diagnosis and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In oncology, DPA-714 has been studied for its potential use as a PET imaging agent for detecting and monitoring tumor growth. DPA-714 binds to TSPO, which is upregulated in cancer cells. DPA-714 has also been investigated for its potential use in the treatment of cancer by inducing apoptosis in cancer cells.
In immunology, DPA-714 has been studied for its potential use in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. DPA-714 has been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines.

Propriétés

Nom du produit

2-(3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

Formule moléculaire

C21H24N2O3

Poids moléculaire

352.4 g/mol

Nom IUPAC

2-(3,5-dimethylphenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide

InChI

InChI=1S/C21H24N2O3/c1-15-11-16(2)13-19(12-15)26-14-20(24)22-18-7-5-17(6-8-18)21(25)23-9-3-4-10-23/h5-8,11-13H,3-4,9-10,14H2,1-2H3,(H,22,24)

Clé InChI

NYUISKNQPSFEPY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)C

SMILES canonique

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.